N'-[(E)-(4-ethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
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Overview
Description
N’-[(E)-(4-ethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including bioinorganic chemistry and pharmacology .
Preparation Methods
The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2-phenyl-4-quinolinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(4-ethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group, using reagents like halogens or nucleophiles.
Scientific Research Applications
N’-[(E)-(4-ethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds with transition metals, which are studied for their catalytic properties.
Biology: The compound has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its pharmacological properties, including its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
N’-[(E)-(4-ethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique ethoxy group in N’-[(E)-(4-ethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide contributes to its distinct properties and applications .
Properties
Molecular Formula |
C25H21N3O2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H21N3O2/c1-2-30-20-14-12-18(13-15-20)17-26-28-25(29)22-16-24(19-8-4-3-5-9-19)27-23-11-7-6-10-21(22)23/h3-17H,2H2,1H3,(H,28,29)/b26-17+ |
InChI Key |
ZEHYFHAAMPKBQD-YZSQISJMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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